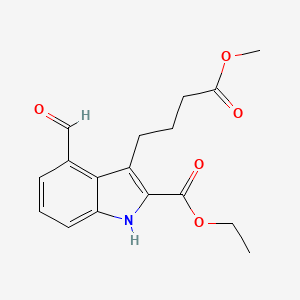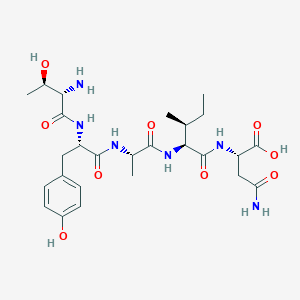![molecular formula C10H5BrS2 B12622620 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene CAS No. 919123-75-4](/img/structure/B12622620.png)
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromo group and an ethynyl group attached to another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility .
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or diisopropylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Analyse Chemischer Reaktionen
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Thiophene derivatives have shown potential in drug discovery due to their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and bromo substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene include other thiophene derivatives such as:
3-Bromothiophene: Lacks the ethynyl group, making it less versatile in coupling reactions.
2-Bromo-3-hexylthiophene: Contains a hexyl group instead of an ethynyl group, affecting its solubility and electronic properties.
3-Ethynylthiophene: Lacks the bromo substituent, which can limit its reactivity in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromo and ethynyl groups, providing a balance of reactivity and electronic properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
919123-75-4 |
|---|---|
Molekularformel |
C10H5BrS2 |
Molekulargewicht |
269.2 g/mol |
IUPAC-Name |
3-bromo-2-(2-thiophen-3-ylethynyl)thiophene |
InChI |
InChI=1S/C10H5BrS2/c11-9-4-6-13-10(9)2-1-8-3-5-12-7-8/h3-7H |
InChI-Schlüssel |
WZNFXNGSDNUBAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C#CC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)


![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)

![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)


![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
